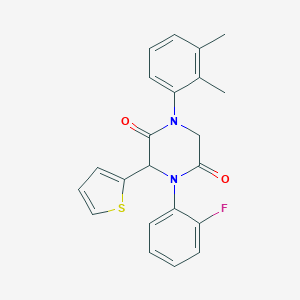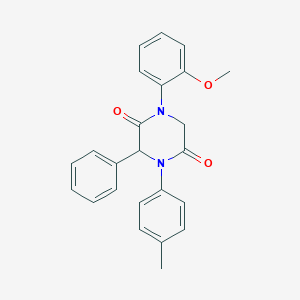
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione, also known as TRO19622, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinedione derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Furthermore, this compound has been shown to have anticancer effects in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in animal models of neurodegenerative diseases. This compound has also been shown to reduce inflammation and improve gut barrier function in animal models of inflammatory bowel disease. Furthermore, this compound has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Furthermore, this compound has not yet been tested in human clinical trials, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for the research on 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to test its efficacy in human clinical trials for various diseases. Furthermore, this compound can be modified to obtain derivatives with improved pharmacokinetic properties and selectivity for specific targets. Overall, the research on this compound has shown its potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to obtain high yields and purity, making it suitable for further research applications. This compound has been shown to exhibit a range of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anticancer effects. However, its mechanism of action is not fully understood, and further research is needed to optimize its therapeutic potential. Overall, this compound is a promising candidate for further research in the field of drug discovery and development.
Métodos De Síntesis
The synthesis of 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves the reaction of 4-methylphenylhydrazine with 2,3-dimethylbenzoyl chloride to obtain 4-(2,3-dimethylphenyl)hydrazine. This intermediate is then reacted with 1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione in the presence of a coupling agent to obtain this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for further research applications.
Propiedades
Fórmula molecular |
C25H24N2O2 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O2/c1-17-12-14-21(15-13-17)26-16-23(28)27(22-11-7-8-18(2)19(22)3)24(25(26)29)20-9-5-4-6-10-20/h4-15,24H,16H2,1-3H3 |
Clave InChI |
BTEMULDQTAKHHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC(=C4C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC(=C4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242333.png)
![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242334.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242338.png)
![4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242344.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)

![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)

